molecular formula C16H24N2O3 B12989027 tert-Butyl (S)-3-((R)-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl (S)-3-((R)-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12989027
M. Wt: 292.37 g/mol
InChI Key: JIGHYQQMVQEWIF-UONOGXRCSA-N
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Description

The compound "tert-Butyl (S)-3-((R)-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate" is a chiral tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group, an (R)-configured 2-amino-1-hydroxyethyl substituent, and a stereochemical center at the 3-position (S-configuration). This structure is pivotal in medicinal chemistry, particularly for opioid receptor modulation, as seen in analogs with related scaffolds . The Boc group enhances solubility and stability during synthesis, while the amino-hydroxyethyl moiety may contribute to receptor binding specificity.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl (3S)-3-[(1R)-2-amino-1-hydroxyethyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-12-7-5-4-6-11(12)8-13(18)14(19)9-17/h4-7,13-14,19H,8-10,17H2,1-3H3/t13-,14+/m0/s1

InChI Key

JIGHYQQMVQEWIF-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1[C@@H](CN)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dihydroisoquinoline core can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety can yield ketones or aldehydes, while reduction of the dihydroisoquinoline core can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(®-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino alcohol moiety can participate in hydrogen bonding and electrostatic interactions, while the dihydroisoquinoline core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogs from the evidence:

Compound Key Substituents Synthetic Yield Biological Activity/Notes Reference
Target Compound (R)-2-amino-1-hydroxyethyl, Boc-protected Not reported Likely opioid receptor modulation (inferred from structural analogs)
tert-Butyl (R)-3-(((S)-1-(4-(3-Hydroxyphenyl)piperidin-1-yl)-3-methylbutan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (III-5) Carbamoyl, piperidinyl, 3-hydroxyphenyl 67% Opioid pan antagonist (nanomolar affinity at mu, delta, kappa receptors)
tert-Butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c) 7-(2-Trifluoromethylbenzyl), Boc-protected Not specified Increased lipophilicity (CF3 group); precursor to DMT-based analogs
tert-Butyl 7-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate (14i) 7-(Oxadiazole-phenoxy), Boc-protected 22% Antimicrobial (GI pathogens); heterocyclic moiety enhances hydrogen bonding
tert-Butyl (R)-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (R)-3-Hydroxymethyl, Boc-protected Not reported Polar substituent; skin/eye irritant (H315, H319, H335); requires cold storage (2–8°C)

Key Structural and Functional Insights

  • Substituent Effects on Activity: The carbamoyl-piperidinyl group in III-5 () confers nanomolar opioid receptor affinity, while the amino-hydroxyethyl group in the target compound may optimize stereoselective receptor interactions . Trifluoromethyl (7c, ) and oxadiazole (14i, ) substituents alter electronic properties and bioactivity, with the latter showing antimicrobial utility .
  • Synthetic Challenges: Lower yields for 14i (22%) reflect the complexity of introducing oxadiazole rings via Sonogashira couplings . Microwave-assisted synthesis () improves efficiency for brominated analogs but requires specialized equipment .
  • Safety and Stability: The hydroxymethyl derivative () exhibits irritant properties, emphasizing the need for careful handling of polar tetrahydroisoquinoline derivatives . Boc protection generally enhances stability, but storage conditions vary (e.g., 2–8°C for hydroxymethyl analog vs. room temperature for others) .

Contradictions and Limitations

  • and highlight divergent biological roles (opioid vs. antimicrobial) despite shared tetrahydroisoquinoline cores, underscoring the impact of substituents on target specificity.
  • Synthetic yields range widely (22–99%), suggesting that substituent electronic effects and reaction conditions (e.g., microwave vs. conventional heating) critically influence efficiency .

Biological Activity

tert-Butyl (S)-3-((R)-2-amino-1-hydroxyethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H22N2O3C_{16}H_{22}N_2O_3 and a molecular weight of approximately 290.36 g/mol. Its structure features a dihydroisoquinoline core, which is often associated with various biological activities, including neuroprotective and anti-cancer properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures may exhibit multiple mechanisms of action:

  • Antioxidant Activity : Compounds like tert-butyl derivatives have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Receptor Modulation : It could act as a modulator of neurotransmitter receptors, which is significant in neuropharmacology.

Antioxidant Activity

A study assessed the antioxidant activity of related compounds using various assays (DPPH, ABTS) to measure free radical scavenging capabilities. The results indicated that the tert-butyl derivative exhibited significant antioxidant activity compared to control samples.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
tert-Butyl Derivative78 ± 585 ± 4
Control (Ascorbic Acid)90 ± 395 ± 2

Enzyme Inhibition

In vitro studies have demonstrated that the compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

EnzymeInhibition (%) at 10 µM
CYP3A445 ± 6
CYP2D630 ± 5

Neuroprotective Effects

A notable study investigated the neuroprotective effects of similar isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results showed that the compound significantly reduced cell death and improved cell viability.

  • Experimental Design : Neuronal cells were treated with the compound prior to exposure to hydrogen peroxide.
  • Findings : Cell viability increased by approximately 60% compared to untreated controls.

Anticancer Potential

The anticancer activity was evaluated using various cancer cell lines. The compound showed selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Cell LineIC50 (µM)
MCF-715
HeLa25
A549>50

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